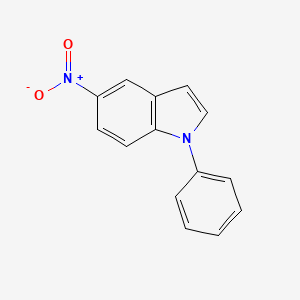

5-Nitro-1-phenyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-nitro-1-phenylindole |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-6-7-14-11(10-13)8-9-15(14)12-4-2-1-3-5-12/h1-10H |

InChI Key |

NVHTZNOEZUYKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Profile and Synthetic Approaches

Physicochemical Properties

5-Nitro-1-phenyl-1H-indole is identified by its unique molecular structure and properties. The core chemical data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | hoffmanchemicals.com |

| Molecular Weight | 238.24 g/mol | hoffmanchemicals.com |

| CAS Number | 473918-42-2 | hoffmanchemicals.comchemsrc.comhoffmanchemicals.com |

The structure features a planar indole (B1671886) ring system. The phenyl group at the N1 position is twisted out of the plane of the indole to minimize steric hindrance. The nitro group at the C5 position is strongly electron-withdrawing, which reduces the electron density of the bicyclic system and influences its chemical reactivity, particularly rendering the C3 position less nucleophilic compared to unsubstituted indole.

Reductive Cyclization Strategies Employing Nitro-Substituted Phenyl Systems

Synthetic Methodologies

The primary challenge in synthesizing this compound is the formation of the C-N bond between the indole nitrogen and the phenyl ring. The most logical and widely practiced strategies for this transformation involve the cross-coupling of 5-nitroindole (B16589) punagri.com with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene). Two premier, metal-catalyzed methods are suitable for this purpose.

The Ullmann condensation is a classic copper-promoted reaction for forming carbon-heteroatom bonds. wikipedia.org The N-arylation of indoles using this methodology, often referred to as a Goldberg-type reaction, typically involves heating the indole with an aryl halide in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net

Reaction Scheme: 5-Nitroindole + Phenyl-X (X=I, Br) --(Cu catalyst, Base)--> this compound

Catalyst System: Copper(I) salts, such as CuI, are commonly used. acs.org The reaction's efficiency is often dramatically improved by the addition of a ligand, such as 1,10-phenanthroline (B135089) or a diamine derivative, which helps to solubilize the copper species and facilitate the catalytic cycle. acs.orgresearchgate.netscispace.com

Conditions: Traditional Ullmann reactions required harsh conditions with high temperatures (>200 °C) and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org However, modern ligand-accelerated protocols allow the reaction to proceed under milder conditions (e.g., 80-130 °C) in solvents like dioxane or toluene (B28343). acs.orgresearchgate.net A strong base, such as K₃PO₄ or K₂CO₃, is required to deprotonate the indole nitrogen. acs.org

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation. wikipedia.org It has become a preferred method for N-arylation due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical Ullmann couplings. wikipedia.org

Reaction Scheme: 5-Nitroindole + Phenyl-X (X=I, Br, OTs) --(Pd catalyst, Ligand, Base)--> this compound

Catalyst System: The catalytic system consists of a palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. wikipedia.orgvulcanchem.com The development of sterically hindered and electron-rich ligands (e.g., Xantphos, BINAP) has been critical to the reaction's success, enabling the coupling of a wide range of amines and aryl halides. wikipedia.orgvulcanchem.com

Conditions: The reaction is carried out in the presence of a base, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being common choices. Anhydrous solvents like toluene or dioxane are typically used. The electron-withdrawing nitro group on the indole substrate can make the coupling more challenging, potentially requiring more robust catalyst systems or slightly higher temperatures.

| Feature | Ullmann/Goldberg Reaction | Buchwald-Hartwig Amination |

| Metal Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |

| Typical Ligands | Diamines, 1,10-phenanthroline | Phosphines (e.g., Xantphos, BINAP) |

| Base | Inorganic (e.g., K₃PO₄, K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |

| Conditions | Often higher temperatures | Generally milder temperatures |

| Functional Group Tolerance | Moderate | Generally broad |

Methods for N-Phenyl Installation at the Indole Nitrogen (N1)

Anticipated Spectroscopic Characterization

While experimental spectra for this compound are not available in the cited literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds. rsc.orgmdpi.comnih.gov

¹H NMR: The spectrum would show distinct regions. Aromatic protons from the N-phenyl group would appear as multiplets in the δ 7.5-8.0 ppm range. The protons on the indole's benzene (B151609) ring (H4, H6, H7) would be shifted downfield due to the deshielding effect of the nitro group, with H4 likely appearing as a doublet near δ 8.5 ppm. The indole's pyrrole (B145914) protons, H2 and H3, would also be present in the aromatic region.

¹³C NMR: The spectrum would show 14 distinct carbon signals. The carbons attached to the nitro group (C5) and the indole nitrogen (C7a, C3a) would have characteristic shifts. Signals for the N-phenyl group would also be clearly visible.

IR Spectroscopy: The spectrum would be dominated by strong absorption bands characteristic of the nitro group (NO₂), typically appearing around 1520-1530 cm⁻¹ (asymmetric stretch) and 1330-1350 cm⁻¹ (symmetric stretch). mdpi.com Bands corresponding to C-H stretching of the aromatic rings and C=C stretching would also be present.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₀N₂O₂ by showing a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to a mass of ~238.0742. rsc.org

Reactivity and Mechanistic Investigations of 5 Nitro 1 Phenyl 1h Indole

Chemical Reactivity of the Nitro Group at C5

The nitro group located on the benzene (B151609) portion of the indole (B1671886) ring is a dominant functional group that profoundly influences the molecule's reactivity, primarily serving as a site for reduction and as a powerful electron-withdrawing entity.

The most prominent reaction of the C5-nitro group is its reduction to the corresponding 5-amino functionality, yielding 5-amino-1-phenyl-1H-indole. This transformation is a critical step in the synthesis of various indole derivatives, as the resulting amino group serves as a versatile handle for further functionalization.

Catalytic hydrogenation is a common and efficient method for this reduction. For instance, the related compound 5-nitro-2-phenyl-1H-indole can be effectively reduced to 5-amino-2-phenyl-1H-indole using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, achieving a 67% yield. nih.gov Other reducing systems, such as a mixed borohydride (B1222165) agent like Zirconium(IV) chloride (ZrCl4) and sodium borohydride (NaBH4), have also been shown to be effective in the reduction of nitro groups on the indole core, for example, in the conversion of N-alkyl-5-nitroisatin to an N-alkyl-5-nitroindole. researchgate.net

| Substrate | Reagents and Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-nitro-2-phenyl-1H-indole | 10% Pd/C, H₂ | 5-amino-2-phenyl-1H-indole | 67% | nih.gov |

| N-(3-chloropropyl)-5-nitroisatin | ZrCl₄, NaBH₄ | N-(3-chloropropyl)-5-nitroindole | Not specified | researchgate.net |

The resulting 5-amino-1-phenyl-1H-indole is a valuable intermediate. The primary aromatic amine can undergo a wide array of subsequent chemical transformations, including diazotization to form diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (halogens, cyano, hydroxyl groups). Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to construct more complex heterocyclic systems.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at the C5 position significantly reduces the electron density of the benzene portion of the indole ring. This deactivation makes the benzene ring much less susceptible to electrophilic aromatic substitution compared to unsubstituted indole.

Conversely, this strong electron withdrawal activates the benzene ring towards nucleophilic aromatic substitution (SNAr). While specific examples on 5-nitro-1-phenyl-1H-indole are not prevalent, analogous systems demonstrate this principle. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr ring closure, where a nucleophile displaces a leaving group (like fluorine) on a nitro-activated aromatic ring. researchgate.netmdpi.com This suggests that positions ortho and para to the nitro group in this compound (i.e., C4 and C6) are susceptible to attack by strong nucleophiles, should a suitable leaving group be present at one of those positions. Research has shown that the presence of electron-withdrawing groups on the indole substrate, such as nitro or nitrile, significantly facilitates certain palladium-catalyzed reactions, allowing them to proceed to completion even at room temperature. nih.gov

Reductions to Amino Functionality and Subsequent Chemical Transformations

Reactivity of the Indole Core and N1-Phenyl Moiety

The indole nucleus is inherently an electron-rich aromatic system. bhu.ac.in However, the substituents at the N1 and C5 positions in this compound modulate this intrinsic reactivity.

In general, electrophilic substitution on the indole ring occurs preferentially at the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate. bhu.ac.inshahucollegelatur.org.in For this compound, the situation is more complex. The C5-nitro group strongly deactivates the entire molecule towards electrophilic attack. While the pyrrole ring remains more electron-rich than the nitro-substituted benzene ring, its reactivity is still diminished. Therefore, electrophilic substitution, if successful, would likely require forcing conditions and is still predicted to occur at the C3 position.

Under strongly acidic conditions, the regioselectivity can be altered. Indoles are known to protonate at the C3 position in the presence of strong acids. nih.gov This protonation forms an indoleninium cation, which deactivates the pyrrole ring towards further electrophilic attack. In such cases, the electrophile is directed to the benzene ring. For 2-phenylindole, chlorosulfonation under strongly acidic conditions leads to substitution at the C5 position. nih.gov This indicates that for this compound, electrophilic attack under similar acidic conditions would be highly disfavored due to the pre-existing deactivating nitro group on the benzene ring.

The nitrogen atom in this compound has very low nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into both the indole's aromatic system and the attached N1-phenyl ring. This makes the nitrogen atom non-basic and a poor nucleophile, rendering further reactions like N-alkylation or N-acylation highly improbable. Mechanistic studies on related systems have shown that the presence of the indole N-H is vital for certain catalytic reactions, and its replacement with a methyl or phenyl group can halt the reaction, indicating the nitrogen anion is not involved. researchgate.net

The N1-phenyl substituent is generally unreactive. It is deactivated towards electrophilic substitution by the electron-pulling effect of the indole nitrogen to which it is attached. However, the electronic influence of the indole system can be transmitted through the phenyl ring. In one study, a derivative of 2-aryl-5-nitro-1H-indole was synthesized where a benzylic position on the N1-aryl group was activated towards nucleophilic displacement due to extended delocalization of the indole nitrogen's lone-pair electrons. mdpi.com

The combined electronic and steric effects of the C5-nitro and N1-phenyl substituents fundamentally alter the characteristic reactivity of the indole core.

Electronic Influence : The C5-nitro group is the dominant electronic director. It severely deactivates the molecule to electrophilic attack at all positions and simultaneously activates the benzene ring for potential SNAr reactions. This flips the typical reactivity pattern of indoles, which are usually highly susceptible to electrophiles and inert to nucleophiles.

Steric and Mechanistic Influence : The N1-phenyl group introduces significant steric bulk around the C2 and C7 positions of the indole ring, potentially hindering the approach of reagents to these sites. More importantly, its presence eliminates the N-H proton, which is a crucial component in many classical indole reactions, such as those involving deprotonation or reactions where the N-H acts as a directing group or participates in a catalytic cycle. researchgate.net

Nucleophilic Reactivity of the Indole Nitrogen and the N1-Phenyl Substituent

Detailed Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies focusing exclusively on the key transformations of this compound are not readily found in the reviewed literature. Research in the field of indole chemistry often focuses on broader classes of compounds or more synthetically versatile derivatives.

Specific studies identifying and characterizing reaction intermediates in transformations involving this compound are not available in the surveyed scientific literature. The characterization of transient species is a complex undertaking that has not been extensively reported for this particular molecule.

Comprehensive kinetic studies to determine the reaction pathways and rate-determining steps for reactions of this compound have not been detailed in the available literature. Such studies are crucial for understanding reaction mechanisms and optimizing reaction conditions, but specific data for this compound is not presently available.

There is a lack of specific research elucidating the catalytic cycles and identifying the active species involved in catalytic transformations of this compound. While general catalytic methods for indole functionalization exist, their specific application and detailed mechanistic investigation for this compound have not been published.

Derivatization and Advanced Functionalization Strategies for 5 Nitro 1 Phenyl 1h Indole

C-H Functionalization at Peripheral Indole (B1671886) Positions (C2, C3, C4, C6, C7)

The direct functionalization of carbon-hydrogen (C-H) bonds on the indole ring represents an atom-economical approach to introduce molecular complexity. While the pyrrole (B145914) ring (C2 and C3) is generally more reactive, recent advancements have enabled selective functionalization at the less reactive benzenoid positions (C4, C6, and C7). nih.gov

C2 and C3 Positions: The high nucleophilicity of the pyrrole moiety of indole makes the C2 and C3 positions primary sites for C-H activation reactions. nih.gov For instance, cobalt(III)-catalyzed C-H activation has been utilized for the site-selective conjugate addition of maleimide (B117702) to the C2 position of N-pyrimidinyl-substituted indoles. acs.org In one study, 5-nitroindole (B16589) derivatives underwent this transformation to yield the corresponding C2-functionalized products in high yields. acs.org The Vilsmeier-Haack reaction is another common method to introduce a formyl group at the C3 position of 5-nitro-1H-indole, which can then be further elaborated. d-nb.inforsc.org

C4, C6, and C7 Positions: Functionalization of the benzenoid C4, C6, and C7 positions is more challenging due to their lower reactivity. nih.gov Directed C-H activation strategies have emerged as a powerful tool to achieve regioselectivity. mdpi.com These methods often involve the installation of a directing group on the indole nitrogen or at the C3 position. For example, a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov Similarly, installing a di-tert-butylphosphine (B3029888) oxide group on the indole nitrogen has been shown to direct arylation to the C7 position. mdpi.comnih.gov While direct C-H functionalization at the C5 and C6 positions is less common, some template-controlled methods have been developed. nih.gov It has been noted that C-H arylation reactions can be sensitive to steric hindrance at the C5 position. acs.org

Table 1: Examples of C-H Functionalization Reactions on the Indole Core

| Position | Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Citation |

| C2 | Conjugate Addition | [Cp*Co(CO)I2], AgOAc, TFE, 100 °C | C2-alkylated indole | 91 | acs.org |

| C3 | Formylation (Vilsmeier-Haack) | POCl3, DMF | C3-formyl indole | 60 | d-nb.info |

| C4 | Arylation | Pd(OAc)2, Ag2O, ArI | C4-aryl indole | - | acs.org |

| C7 | Arylation | Pd(OAc)2, Cu(OTf)2, Ag2O, CuO, PhB(OH)2 | C7-phenyl indole | 79 | mdpi.com |

Transformations and Modifications Involving the N1-Phenyl Substituent

The N1-phenyl group of 5-nitro-1-phenyl-1H-indole can be modified to influence the electronic properties and steric profile of the molecule. These modifications can be crucial for tuning the biological activity or material properties of the resulting derivatives.

One common strategy involves the introduction of substituents onto the N1-phenyl ring. This can be achieved through standard electrophilic aromatic substitution reactions, provided the conditions are compatible with the indole core and the nitro group. For instance, various substituted phenylhydrazines can be used in the Fischer indole synthesis to generate N1-aryl indoles with diverse functionalities on the phenyl ring. mdpi.comresearchgate.net

Another approach is the complete replacement of the N1-phenyl group. While less common for pre-formed this compound, the synthesis of analogues with different N1-substituents is a key strategy in medicinal chemistry. For example, N-methylation of 5-nitro-2-phenylindole has been achieved using methyl iodide and potassium carbonate in DMF. nih.gov

Table 2: Examples of N1-Substituent Modifications

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Citation |

| 2-Fluoro-5-nitrobenzaldehyde and various arylhydrazines | SNAr Cyclization | - | 1-Aryl-5-nitro-1H-indazoles | 63-73 | mdpi.com |

| 5-Nitro-2-phenylindole | N-Methylation | CH3I, K2CO3, DMF | N-Methyl-5-nitro-2-phenylindole | 80 | nih.gov |

Strategic Modifications of the C5-Nitro Group for Diverse Indole Derivatives

The C5-nitro group is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the chemical space of accessible indole derivatives. The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire indole scaffold. mdpi-res.com

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amine. This conversion is pivotal as it provides access to 5-aminoindole (B14826) derivatives, which are valuable intermediates for further functionalization, such as acylation, alkylation, and the formation of heterocyclic rings. d-nb.inforesearchgate.netnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for this reduction. d-nb.inforesearchgate.netnih.gov Other reducing agents and conditions, including electrochemical methods, have also been reported for the reduction of nitroarenes. researchgate.netbohrium.com

The resulting 5-amino group can then be used to construct more complex molecules. For example, it can be diazotized and converted to other functional groups or used as a nucleophile in coupling reactions.

Other Transformations: While reduction is the most prevalent, other transformations of the nitro group can be envisioned. For example, nucleophilic aromatic substitution (SNAr) reactions where the nitro group is displaced by a suitable nucleophile are possible, although this is more common for activated systems. The electron-withdrawing character of the nitro group also activates the aromatic ring towards nucleophilic attack. mdpi-res.com

Table 3: Reduction of the C5-Nitro Group

| Starting Material | Reagents and Conditions | Product | Yield (%) | Citation |

| 1-Methyl-5-nitro-1H-indole | Pd/C, H2 | 1-Methyl-1H-indol-5-amine | 60 | d-nb.info |

| 5-Nitro-2-phenyl-1H-indole | Pd/C, H2 | 5-Amino-2-phenyl-1H-indole | 67 | researchgate.netnih.gov |

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block for the construction of hybrid molecules, where it is combined with other pharmacophores or functional moieties to create compounds with novel or enhanced properties.

One approach involves linking the indole scaffold to another heterocyclic system. For instance, hybrid molecules incorporating 2-aryl-5-nitro-1H-indole moieties have been synthesized and investigated as potential bacterial efflux pump inhibitors. mdpi.comresearchgate.net In one study, a pyridinium (B92312) salt was synthesized from a 2-aryl-5-nitro-1H-indole derivative. mdpi.com

Another strategy is the conjugation of the indole scaffold to biomolecules or fluorescent tags. For example, pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and evaluated as G-quadruplex binders with potential anticancer activity. d-nb.infonih.gov These syntheses often involve multi-step sequences where the 5-nitroindole core is functionalized at various positions before being coupled to the desired molecular fragment. d-nb.info The synthesis of a hybrid between berberine (B55584) and 5-nitro-2-phenylindole has also been reported, demonstrating the potential for creating dual-action antibacterial agents. nih.gov

Table 4: Examples of Hybrid Molecules Based on this compound

| Indole Derivative | Coupled Moiety | Linkage Strategy | Hybrid Molecule Type | Application | Citation |

| 2-Aryl-5-nitro-1H-indole | Pyridine | Reaction with p-toluenesulfonyl chloride in pyridine | Pyridinium salt | Antibacterial | mdpi.com |

| 5-Nitroindole | Pyrrolidine and various amines | Multi-step synthesis involving formylation and reductive amination | Pyrrolidine-substituted 5-nitroindoles | Anticancer (G-quadruplex binders) | d-nb.infonih.gov |

| 5-Nitro-2-phenylindole (INF55) | Berberine | Methylene linker | Berberine-indole hybrid | Antibacterial | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Nitro 1 Phenyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H-NMR spectrum of 5-Nitro-1-phenyl-1H-indole offers a precise map of the proton environments within the molecule. The presence of the electron-withdrawing nitro group at the C5 position and the N-phenyl substituent significantly influences the chemical shifts of the indole (B1671886) ring protons.

The protons of the indole core are expected to exhibit distinct signals. The H4 proton, being adjacent to the strongly electron-withdrawing nitro group, is anticipated to be the most deshielded among the indole ring protons, appearing as a doublet. The H6 proton, also influenced by the nitro group, would likely appear as a doublet of doublets. The H7 proton, being ortho to the nitrogen-fused benzene (B151609) ring, would present as a doublet. The protons on the pyrrole (B145914) part of the indole ring, H2 and H3, are also clearly distinguishable.

The protons of the N-phenyl group will typically appear as a multiplet in the aromatic region of the spectrum, with their chemical shifts influenced by their position relative to the indole nitrogen.

Based on data from related 5-nitroindole (B16589) structures, the following are the anticipated proton chemical shifts (δ) and their corresponding coupling constants (J). tandfonline.comnih.gov

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.40 | d | J = ~2.0 Hz |

| H6 | ~8.15 | dd | J = ~9.0, 2.0 Hz |

| H7 | ~7.50 | d | J = ~9.0 Hz |

| H2 | ~7.80 | d | J = ~3.2 Hz |

| H3 | ~6.70 | d | J = ~3.2 Hz |

| Phenyl-H | ~7.30-7.60 | m | - |

Note: The predicted values are based on analogous compounds and may vary slightly in the actual spectrum of this compound.

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, offering valuable insights into the effects of the nitro and phenyl substituents.

The carbon atom directly attached to the nitro group (C5) is expected to be significantly deshielded. The other carbons of the indole ring will also show characteristic shifts influenced by the heteroatom and the substituents. The carbons of the N-phenyl group will have chemical shifts typical for a monosubstituted benzene ring.

Predicted ¹³C-NMR chemical shifts are compiled below, based on analyses of similar indole derivatives. tandfonline.com

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~128.0 |

| C3 | ~104.0 |

| C3a | ~129.0 |

| C4 | ~117.0 |

| C5 | ~143.0 |

| C6 | ~118.0 |

| C7 | ~112.0 |

| C7a | ~139.0 |

| Phenyl-C1' | ~138.0 |

| Phenyl-C2'/C6' | ~125.0 |

| Phenyl-C3'/C5' | ~130.0 |

| Phenyl-C4' | ~128.0 |

Note: These are predicted values and are subject to variation based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H6 and H7, and between H2 and H3, confirming their vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular framework by observing long-range couplings, for instance, from the phenyl protons to the indole carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is instrumental in determining the stereochemistry and conformation of the molecule, for example, by observing the spatial proximity between the ortho-protons of the N-phenyl ring and the H2 proton of the indole ring.

While specific 2D NMR data for this compound is not publicly available, the application of these techniques is a standard and essential part of the structural confirmation for a molecule of this nature. researchgate.net

13C-NMR Spectroscopy for Carbon Framework Elucidation and Substituent Effects

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to precisely determine the molecular weight of a compound and to deduce its elemental composition. For this compound (C₁₄H₁₀N₂O₂), the expected exact mass can be calculated and compared with the experimental value, providing a high degree of confidence in the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules and cleavage of the substituent groups. For this compound, characteristic fragments would likely arise from the loss of the nitro group (NO₂) and potentially the phenyl group.

| Ion | Calculated m/z |

| [M+H]⁺ | 239.0764 |

| [M]⁺ | 238.0686 |

Note: The calculated m/z values are for the monoisotopic mass.

The use of HRMS in the analysis of novel psychoactive substances, which often include indole derivatives, underscores its importance in unambiguous identification.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands:

N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretch appears around 1335-1385 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the N-phenyl group will likely be observed in the aromatic amine region.

Aromatic C-H Stretching: These vibrations are typically seen above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the indole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1530-1550 |

| Symmetric NO₂ Stretch | ~1340-1360 |

| Aromatic C=C Stretch | ~1450-1600 |

| Aromatic C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The chromophore of this compound consists of the conjugated indole system extended by the phenyl group at the nitrogen atom and influenced by the nitro group at the C5 position. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The UV-Vis spectrum of indole analogues is typically measured in a solvent like methanol.

The extended conjugation in this compound would likely result in multiple absorption bands in the UV region, corresponding to π → π* transitions.

| Compound | Solvent | λ_max (nm) |

| Indole | Methanol | ~218, 270, 288 |

| 5-Nitroindole | Methanol | ~265, 330 |

| This compound | Methanol | Predicted to be >330 |

Note: The λ_max for the target compound is a prediction based on the effects of the substituents on the indole chromophore.

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture and Conformational Insights

Despite extensive investigation, no specific experimental single-crystal X-ray diffraction studies for this compound have been found in published scientific literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available for this particular molecule. As a result, the creation of data tables for its crystal structure is not possible at this time.

While crystallographic data exists for structurally related but distinct molecules, such as derivatives of 5-nitroindole with different substitution patterns or related heterocyclic systems, a strict focus on this compound prevents the inclusion of such data in this analysis. The precise solid-state molecular architecture and conformational insights for this compound remain to be determined through future experimental work.

Computational Chemistry and Theoretical Investigations of 5 Nitro 1 Phenyl 1h Indole

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the intricate details of molecular structure and bonding. These studies provide a quantitative description of the electron distribution and energy levels that govern the chemical nature of 5-Nitro-1-phenyl-1H-indole.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. derpharmachemica.com For this compound, geometry optimization is typically performed using hybrid functionals like B3LYP or PBE0, combined with basis sets such as 6-311++G(d,p), to accurately locate the minimum energy structure on the potential energy surface. tandfonline.comdoi.org The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until a stable conformation, or a local minimum, is found. mdpi.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. doi.org

DFT calculations for related nitro-aromatic compounds have demonstrated that the nitro group typically lies coplanar with the aromatic ring to maximize resonance stabilization. dergipark.org.tr The phenyl group at the N1 position, however, is expected to be twisted out of the plane of the indole (B1671886) ring due to steric hindrance, a crucial aspect explored in conformational analysis. Theoretical studies on similar molecules, such as 2-(5-nitro-1-H-indazol-1-yl) acetic acid, have successfully used DFT to identify stable conformers and explore their energy landscapes. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for an Indole Structure Calculated by DFT Note: This table presents typical bond length and angle values for an indole core based on computational studies of related molecules, as specific experimental data for this compound is not available in the provided sources.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C2-C3 | ~1.38 Å |

| N1-C2 | ~1.39 Å | |

| C4-C5 | ~1.40 Å | |

| C5-C6 | ~1.39 Å | |

| C5-N(nitro) | ~1.47 Å | |

| Bond Angles (º) | C2-N1-C7a | ~108.5º |

| N1-C2-C3 | ~110.0º | |

| C4-C5-C6 | ~121.0º |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity. nih.govbohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the N-phenyl group, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the adjacent benzene (B151609) ring of the indole moiety. This separation of frontier orbitals is characteristic of donor-π-acceptor systems. scispace.com The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating the molecule's potential as a reactive species in charge-transfer processes. nih.gov

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. nih.gov Studies on related nitro-containing heterocyclic compounds have used these descriptors to predict their behavior in various chemical environments, such as their potential as corrosion inhibitors. derpharmachemica.comresearchgate.net

Table 2: Representative FMO Properties and Global Reactivity Descriptors Note: The values are illustrative, based on DFT calculations reported for similar nitro-aromatic heterocyclic compounds.

| Property | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -5.5 to -6.2 eV |

| LUMO Energy | ELUMO | - | -2.5 to -3.7 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 2.4 to 3.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 4.9 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.2 to 1.75 eV |

| Electrophilicity Index | ω | χ²/2η | 2.3 to 5.8 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making it a prime site for interaction with electrophiles or hydrogen bond donors. mdpi.com Conversely, the regions around the hydrogen atoms of the indole and phenyl rings would exhibit positive potential. The indole nitrogen's lone pair is also a site of negative potential, though its reactivity is modulated by the attached phenyl group. uni-muenchen.de

In addition to MEP, Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution through Mulliken or NBO atomic charges. nih.govacs.org NBO analysis also reveals hyperconjugative interactions, which are charge transfers between filled donor orbitals and empty acceptor orbitals that contribute to molecular stability. acs.org For instance, interactions like the delocalization of a lone pair (LP) from a nitrogen or oxygen atom into an adjacent antibonding π* orbital (LP → π*) are key stabilizing factors. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Conformational Analysis and Torsional Dynamics of the N1-Phenyl Group

The three-dimensional structure of this compound is not rigid. The key flexible element is the dihedral angle defined by the plane of the indole ring and the plane of the N1-phenyl substituent. The rotation around the N1-C(phenyl) bond gives rise to different conformers with varying energies.

Computational studies on related N-phenyl indoles and indazoles have shown that the phenyl ring is significantly twisted out of the heterocyclic plane to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the indole core (specifically at the C2 and C7a positions). scispace.comresearchgate.net DFT calculations can map the potential energy surface as a function of this torsional angle, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. For example, studies on similar systems have found stable conformations with dihedral angles ranging from 40° to 60°. scispace.com The exact angle for this compound would depend on the balance between steric hindrance and electronic conjugation effects. A more planar arrangement would favor π-conjugation but increase steric clash, while a more twisted conformation would alleviate steric strain at the cost of reduced electronic communication between the two ring systems.

Theoretical Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states (TS) that are difficult or impossible to observe experimentally. acs.org For reactions involving this compound, DFT calculations can be employed to map out the entire reaction coordinate, calculating the activation energies (energy barriers) and reaction enthalpies for each step. researchgate.net

While specific mechanistic studies on this compound are not detailed in the provided search results, computational methodologies have been applied to understand related processes. For example, the mechanism of indole synthesis via the Cadogan reaction (reductive cyclization of a nitro-aromatic compound) has been elucidated using DFT, identifying key intermediates and transition states. acs.org Similarly, theoretical studies on the addition of reagents to the indole nucleus or substitution reactions would involve locating the relevant transition states. Such calculations provide a detailed, step-by-step picture of bond-making and bond-breaking processes, offering insights that can be used to rationalize experimental outcomes and design new synthetic routes. acs.orgumn.edu

Computational Prediction and Experimental Validation of Spectroscopic Properties

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. DFT calculations can provide reliable predictions of vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. tandfonline.comdoi.org

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated after geometry optimization. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. doi.org These calculations allow for the confident assignment of complex experimental IR and Raman spectra, associating specific absorption bands with particular vibrational modes (e.g., N-O stretching of the nitro group, C=C aromatic stretching). dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental data can confirm the proposed molecular structure. tandfonline.com

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. scispace.com These calculations can explain the origin of the observed absorptions, often identifying them as π→π* or intramolecular charge transfer (ICT) transitions.

In numerous studies on related heterocyclic compounds, a strong correlation between DFT-predicted and experimentally measured spectroscopic data has been established, validating both the computational methodology and the synthesized structure. tandfonline.comdoi.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

As of the latest available research, specific studies detailing molecular dynamics (MD) simulations focused explicitly on this compound for the purposes of conformational sampling and analyzing its intermolecular interactions are not present in the public scientific literature. While computational methods are frequently applied to indole derivatives, dedicated research on the dynamic behavior of this particular compound has not been published.

Therefore, a detailed discussion of research findings, including data tables on conformational preferences and intermolecular interaction energies derived from MD simulations for this compound, cannot be provided at this time. The scientific community has yet to direct its focus to the computational investigation of this specific molecule's dynamic properties.

In the absence of direct research, it is important to note that the application of molecular dynamics simulations would be a valuable tool in elucidating the structural and energetic landscape of this compound. Such studies would theoretically involve the following:

Conformational Sampling: MD simulations could explore the rotational freedom around the single bond connecting the phenyl group to the indole nitrogen. This would allow for the identification of the most stable, low-energy conformations of the molecule in different solvent environments. The key dihedral angle between the phenyl and indole rings would be a central point of analysis, and the resulting data could be presented in a table of conformer energies and populations.

Intermolecular Interactions: Simulations of multiple this compound molecules could reveal tendencies for self-aggregation. Analysis of these simulations would quantify the non-covalent interactions, such as π-π stacking between the aromatic rings and electrostatic interactions involving the nitro group, that govern its condensed-phase behavior. The results could be summarized in tables detailing interaction energies and distances.

It is anticipated that future computational chemistry studies will address this knowledge gap, providing valuable, data-rich insights into the molecular behavior of this compound.

Applications of 5 Nitro 1 Phenyl 1h Indole in Contemporary Chemical Science and Engineering

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The utility of 5-Nitro-1-phenyl-1H-indole and its close analogs as foundational building blocks is well-established in organic synthesis. fluorochem.co.uk The presence of the nitro group significantly influences the electronic properties of the indole (B1671886) ring, enhancing its electrophilic character and providing a reactive handle for a variety of chemical transformations. scbt.com This makes the scaffold particularly useful for constructing more elaborate molecular architectures.

Researchers utilize 5-nitroindoles as starting materials for a range of synthetic routes. For example, the parent compound 5-nitro-1H-indole is a versatile precursor for creating functionalized derivatives. It readily undergoes reactions such as the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, creating aldehydes that are key intermediates for further elaboration. d-nb.info Furthermore, the nitro group itself can be readily reduced to an amine (e.g., using Pd/C catalyzed hydrogenation), which provides a nucleophilic site for introducing a wide array of substituents through acylation, alkylation, or other coupling reactions. d-nb.infoacs.org

The 5-nitroindole (B16589) core has been incorporated into more complex molecules, demonstrating its role as a reliable building block. Synthetic chemists have successfully prepared intricate compounds like Methyl 1-benzyl-5-nitro-2-phenyl-1H-indole-3-carboxylate and Methyl 5-nitro-1-phenethyl-2-phenyl-1H-indole-3-carboxylate. mdpi.com The synthesis of these multi-substituted indoles highlights how the foundational 5-nitro-phenyl-indole structure can be systematically built upon to achieve significant molecular complexity. Similarly, related structures such as 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid are employed in various condensation and coupling reactions, underscoring the synthetic versatility of this class of compounds. scbt.com

Potential in Materials Science and Functional Molecule Design

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the design of functional molecules and advanced materials. The design of specific enzyme inhibitors is a prominent area of application. Research has identified nitro-1-phenyl-1H-indole derivatives as effective inhibitors of p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases. researchgate.net

In the field of microbiology, the closely related isomer 5-nitro-2-phenyl-1H-indole (also known as INF55) has been identified as a potent inhibitor of the NorA efflux pump in the bacterium Staphylococcus aureus. researchgate.net This pump is a major contributor to antibiotic resistance, and its inhibition can restore the efficacy of existing antibacterial drugs. researchgate.netmdpi.com The development of such functional molecules is a testament to the utility of the 5-nitro-phenyl-indole scaffold in medicinal chemistry.

From a materials science perspective, the properties of these molecules are also of interest. The planar aromatic structure combined with the electron-withdrawing nitro group can facilitate strong π-π stacking interactions, a key consideration in the design of organic electronic materials and supramolecular assemblies. scbt.com Additionally, the nitro group acts as a chromophore, suggesting that derivatives of this compound could find use in the synthesis of novel dyes and pigments. ontosight.ai The potential for these compounds in biological imaging and diagnostics has also been noted, owing to the fluorescence properties that can be engineered into the indole core. ontosight.ai

Exploration as a Chemical Scaffold for the Development of Diverse Chemical Libraries

A chemical scaffold serves as the central framework upon which a multitude of substituents can be attached, leading to the generation of a chemical library. Such libraries, containing hundreds or thousands of related but structurally distinct compounds, are invaluable tools in drug discovery for screening against biological targets. The indole ring, and specifically the 5-nitroindole core, has proven to be an excellent scaffold for this purpose. nih.govd-nb.info

Researchers have systematically utilized the 5-nitroindole framework to generate diverse libraries of drug-like fragments. d-nb.info This process typically involves starting with the core scaffold and introducing a variety of chemical groups at different positions on the indole ring. By creating a library of these new analogs, chemists can perform high-throughput screening to identify compounds with desired biological activity. This approach is crucial for establishing structure-activity relationships (SAR), which provide insights into how specific structural modifications affect a molecule's function. d-nb.inforesearchgate.net

A notable example is the use of the 5-nitroindole scaffold to develop binders for the c-Myc G-quadruplex, a DNA structure implicated in cancer. d-nb.info By synthesizing a library of derivatives and testing them, researchers were able to identify lead compounds for further optimization. d-nb.info A similar strategy has been employed in the development of NorA efflux pump inhibitors, where a variety of 2-aryl-5-nitro-1H-indoles were synthesized to probe the SAR and identify the most potent derivatives. researchgate.net These examples clearly demonstrate the power of this compound and related structures as versatile scaffolds for exploring chemical space and discovering novel bioactive molecules.

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-1-phenyl-1H-indole, and how can reaction conditions be optimized for higher yields?

To synthesize this compound, transition metal-catalyzed cross-coupling reactions (e.g., Pd- or Rh-mediated methodologies) are commonly employed. For example:

- Start with indole precursors functionalized at the 1-position.

- Introduce the phenyl group via Suzuki-Miyaura coupling or electrophilic substitution, followed by nitration at the 5-position using mixed acid (HNO₃/H₂SO₄).

- Optimize reaction parameters (temperature, catalyst loading, solvent polarity) through iterative Design of Experiments (DoE).

- Purify via column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity using TLC and NMR .

Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

Q. What solvent systems are effective for preparing stock solutions of this compound, especially for biological assays?

A typical protocol for hydrophobic compounds:

Q. What safety precautions are critical when handling this compound in the laboratory?

- Wear PPE: nitrile gloves, safety goggles, and lab coats.

- Use fume hoods to avoid inhalation.

- Store in airtight containers at –20°C, protected from light.

- Dispose of waste via certified hazardous waste services. Emergency protocols include rinsing exposed skin with soap/water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives in biological assays?

- Synthesize analogs with modifications at the nitro, phenyl, or indole positions.

- Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters.

- Use multivariate regression analysis to identify critical substituents .

Q. How should electron density discrepancies in the crystal structure of this compound be resolved?

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Q. How can contradictory bioactivity data across studies on this compound be reconciled?

- Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines).

- Replicate experiments under standardized protocols (e.g., OECD guidelines).

- Use statistical tools (e.g., ANOVA, principal component analysis) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.